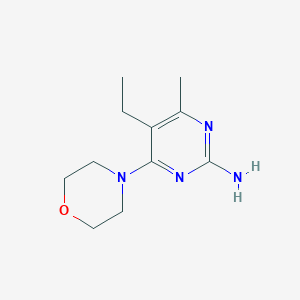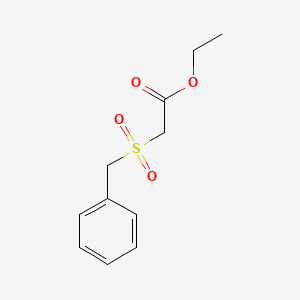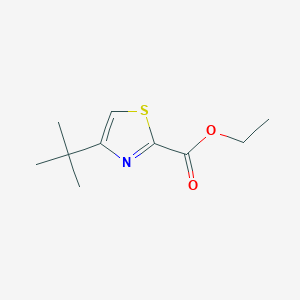
2-Ethoxy-1H-indole
Übersicht
Beschreibung
2-Ethoxy-1H-indole is a chemical compound that belongs to the class of indoles, which are heterocyclic structures containing a benzene ring fused to a pyrrole ring. Indoles are of significant interest due to their presence in many natural products and pharmaceuticals. The ethoxy group in this compound is positioned at the second carbon of the indole structure, which can influence the compound's reactivity and physical properties.
Synthesis Analysis
The synthesis of indole derivatives, including those with ethoxy substituents, has been explored through various methods. One approach involves the gold-catalyzed direct alkynylation of indoles, which could potentially be applied to the synthesis of this compound derivatives . Another method includes the Friedel–Crafts acylation followed by selective N-debenzylation, which could be adapted for the synthesis of ethoxy-substituted indoles . Additionally, a two-step procedure involving the synthesis of 2-aryl-3-hydroxypropenoic acid ester followed by catalytic reduction has been developed for the synthesis of 3-ethoxycarbonyl indoles, which may be related to the synthesis of this compound . Moreover, the addition of ethyl diazoacetate to 2-aminobenzaldehydes has been shown to afford the indole core with excellent functional group tolerance and regiochemical control, which could be useful for synthesizing this compound .
Molecular Structure Analysis
The molecular structure of indoles, including those with ethoxy substituents, is characterized by a planar indole moiety. In the case of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate, the indole moiety forms dihedral angles with the ethoxy-carbonyl group, indicating that substituents can affect the overall geometry of the molecule . This information is relevant for understanding the molecular structure of this compound.
Chemical Reactions Analysis
Indole derivatives can undergo a variety of chemical reactions. An unexpected chlorination reaction during the synthesis of a pyrroloindole derivative was observed, which suggests that electrophilic substitution reactions can occur on the benzene ring of indole derivatives . This could imply that this compound might also be susceptible to similar electrophilic substitution reactions. Additionally, Fischer indolization can lead to a variety of indole products, including those with substitutions at the methoxy group, which could be relevant for reactions involving this compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary depending on the substituents present. For instance, the genuine synthetic specimen of ethyl 9-methoxy-1H-benz[f]indole-2-carboxylate displayed different physical properties from those reported in the literature, highlighting the importance of substituents on the indole ring . The centrosymmetrically related molecules of ethyl 5-ethoxy-3-methyl-1H-indole-2-carboxylate are held together by hydrogen bonds, forming dimers, which could suggest that this compound may also exhibit hydrogen bonding and dimerization .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
2-Ethoxy-1H-indole is an important compound in organic chemistry, especially in the synthesis of various heterocyclic compounds. It has been used as a precursor in the synthesis of fused-indole heterocycles, which are of biological importance (Chandrakantha, Puttaraja, Kokila, & Shivaprakash, 1998). The molecule forms the basis for a range of C-C and C-heteroatom bond formations, often employed in the creation of complex indole frameworks (Ghosh & Das, 2021).
Biological Applications
This compound derivatives have shown potential in various biological applications. For instance, some derivatives have been evaluated for antimicrobial activities, showcasing their potential as therapeutic agents (Kalshetty, Gani, & Kalashetti, 2012). Moreover, the molecule has been used in the synthesis of compounds with potential anti-inflammatory and analgesic activities (Basavarajaiah & Mruthyunjayaswamya, 2021).
Synthesis of Complex Molecules
The functionalization and reactivity of this compound play a significant role in organic synthesis. It is used in the synthesis of complex molecules like pyrimido[1,2-a]indoles and other indole analogs, showcasing its versatility in the formation of diverse molecular structures (Kurihara, Tani, Imai, & Nasu, 1980).
Sensor Development
Derivatives of this compound have been explored in the development of sensors. For instance, indole-functionalized rhodamine derivatives have been synthesized for the detection of ions like Cu2+ in physiological conditions and live cells (Kar, Adhikari, Ramesh, & Das, 2013).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that indole derivatives bind with high affinity to multiple receptors , which suggests that 2-Ethoxy-1H-indole may also interact with various cellular targets.
Mode of Action
Indole derivatives are known to interact with their targets, leading to a variety of biological responses . The specific interactions and resulting changes would depend on the particular target and the biochemical context.
Biochemical Pathways
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect a wide range of biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the broad range of activities associated with indole derivatives , the effects could potentially be quite diverse.
Eigenschaften
IUPAC Name |
2-ethoxy-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-2-12-10-7-8-5-3-4-6-9(8)11-10/h3-7,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEJIEFLJHCIAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=CC=CC=C2N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484559 | |
| Record name | 1H-Indole, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1009-27-4 | |
| Record name | 1H-Indole, 2-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




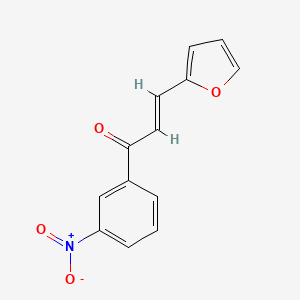
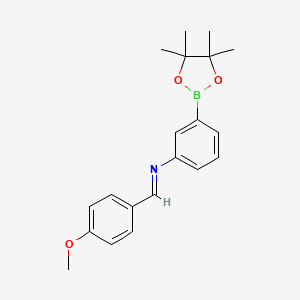
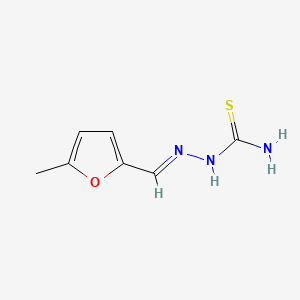
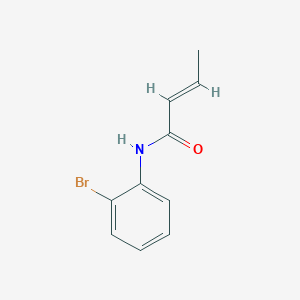

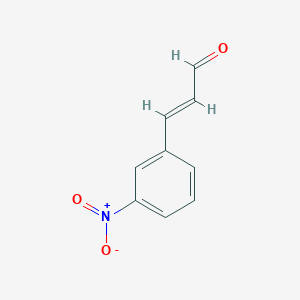
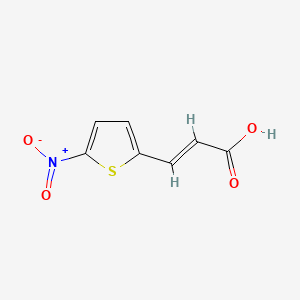

![4-[Ethyl(phenyl)amino]benzaldehyde](/img/structure/B3021059.png)
